molecular formula C18H28N2O3S B11353966 N-butyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-butyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11353966
M. Wt: 352.5 g/mol
InChI Key: SUVRKQHIGWLFNP-UHFFFAOYSA-N
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Description

N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a butyl group, and a methanesulfonyl group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached to the 4-methylphenyl moiety through a sulfonylation reaction using methanesulfonyl chloride and a base.

    Coupling Reactions: The final step involves coupling the piperidine ring with the 4-methylphenyl methanesulfonyl moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and sulfonamide compounds.

    N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared to compounds such as piperidine-4-carboxamide derivatives and methanesulfonyl-substituted compounds.

Uniqueness

The uniqueness of N-BUTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

N-butyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O3S/c1-3-4-11-19-18(21)17-9-12-20(13-10-17)24(22,23)14-16-7-5-15(2)6-8-16/h5-8,17H,3-4,9-14H2,1-2H3,(H,19,21)

InChI Key

SUVRKQHIGWLFNP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

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